N'-Hydroxypyridazine-3-carboximidamide
Description
Structure
3D Structure
Properties
CAS No. |
90993-48-9 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 g/mol |
IUPAC Name |
N'-hydroxypyridazine-3-carboximidamide |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-2-1-3-7-8-4/h1-3,10H,(H2,6,9) |
InChI Key |
LBSHOOOWNKXYFQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NN=C1)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=NN=C1)C(=NO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Pathways
Retrosynthetic Analysis of the N'-Hydroxypyridazine-3-carboximidamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comheighpubs.org For this compound, the primary disconnection points are the C-N bonds of the carboximidamide group.
The N'-hydroxycarboximidamide functional group can be traced back to a nitrile precursor. This disconnection suggests that 3-pyridazinecarbonitrile and hydroxylamine (B1172632) are key starting materials. The pyridazine (B1198779) ring itself can be conceptually disconnected through a [4+2] cycloaddition, a common strategy for forming six-membered rings. organic-chemistry.org This would involve a 1,2-diazine acting as the diene component and a suitable dienophile. A more practical and common approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). liberty.edunih.gov
Therefore, a plausible retrosynthetic pathway for this compound is as follows:
Step 1: Functional Group Interconversion. The N'-hydroxycarboximidamide is disconnected to a nitrile (pyridazine-3-carbonitrile) and hydroxylamine.
Step 2: Pyridazine Ring Formation. The pyridazine-3-carbonitrile (B1590183) can be envisioned as being formed from a suitable 1,4-dicarbonyl precursor and hydrazine hydrate.
This analysis provides a strategic roadmap for the synthesis of the target molecule, starting from simple and accessible precursors.
Established Synthetic Routes for this compound and Analogues
The synthesis of this compound and its analogues has been approached through various established routes.
Multi-Step Synthesis from Pyridinecarbonitriles and Hydroxylamine Hydrochloride
A common and well-documented method for the synthesis of N'-hydroxycarboximidamides involves the reaction of a nitrile with hydroxylamine hydrochloride. researchgate.net This methodology can be adapted for the synthesis of this compound from pyridazine-3-carbonitrile.
The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to liberate the free hydroxylamine from its hydrochloride salt. The reaction is usually carried out in a protic solvent like ethanol. The nucleophilic hydroxylamine then attacks the electrophilic carbon of the nitrile group, followed by proton transfer to yield the N'-hydroxycarboximidamide.
Reaction Scheme:
The pyridazine-3-carbonitrile precursor can be synthesized through various methods, including the Sandmeyer reaction of 3-aminopyridazine (B1208633) or by the dehydration of pyridazine-3-carboxamide (B1582110).
Alternative Synthetic Pathways for N'-Hydroxyimidamide Derivatives
Alternative pathways to N'-hydroxyimidamide derivatives often focus on modifying the reaction conditions or using different starting materials to improve yield, purity, or to access a wider range of analogues. researchgate.net One such approach involves the use of pre-formed hydroximoyl chlorides. Pyridinehydroximoyl chlorides, for instance, can be synthesized and subsequently reacted with amines to yield N'-hydroxy-N-alkylpyridinecarboximidamides. researchgate.net This method could potentially be applied to the pyridazine series.
Another strategy involves the modification of existing pyridazine rings. For example, a pyridazine derivative with a suitable leaving group at the 3-position could undergo nucleophilic substitution with a reagent that can be subsequently converted to the N'-hydroxycarboximidamide group.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve this. researchgate.net
| Parameter | Effect on Reaction | Optimization Strategy |
| Base | Neutralizes hydroxylamine hydrochloride and catalyzes the reaction. | Screen various organic and inorganic bases (e.g., triethylamine, DBU, Na2CO3, K2CO3) to find the optimal basicity and solubility. |
| Solvent | Affects the solubility of reactants and the reaction rate. | Test a range of protic and aprotic solvents (e.g., ethanol, methanol, DMF, DMSO) to identify the one that best facilitates the reaction. |
| Temperature | Influences the reaction kinetics. | Conduct the reaction at different temperatures (from room temperature to reflux) to determine the optimal balance between reaction rate and side product formation. |
| Reaction Time | Determines the extent of conversion. | Monitor the reaction progress using techniques like TLC or HPLC to establish the time required for maximum conversion. |
By carefully controlling these parameters, the yield of this compound can be significantly enhanced.
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. rasayanjournal.co.in Key strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.inresearchgate.net
Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. isca.me For instance, the use of a mild and inexpensive catalyst like hydroxylamine hydrochloride itself has been reported for some amidation reactions. isca.me
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to shorten reaction times and reduce energy consumption. rasayanjournal.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
Adopting these green chemistry principles can lead to more sustainable and cost-effective production of this compound.
Catalytic and Mechanistic Investigations in this compound Synthesis
The synthesis of this compound from pyridazine-3-carbonitrile and hydroxylamine is believed to proceed through a nucleophilic addition mechanism. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbon atom of the nitrile group. This is followed by intramolecular proton transfer to yield the final product.
While this reaction is often carried out with a stoichiometric amount of base, catalytic approaches are being explored. The use of certain metal catalysts or organocatalysts could potentially lower the activation energy of the reaction, leading to faster reaction rates and milder reaction conditions.
Mechanistic studies, potentially using computational methods like Density Functional Theory (DFT), could provide deeper insights into the reaction pathway and the transition states involved. rsc.org Such studies can help in the rational design of more efficient catalysts and in further optimizing the reaction conditions. Understanding the mechanism of similar reactions, such as the formation of N-nitrosodimethylamine (NDMA) from amines and chloramines, can also provide valuable insights into the reactivity of amine derivatives. nih.govresearchgate.net
Detailed Structural Elucidation and Conformational Analysis
Spectroscopic Methodologies for N'-Hydroxypyridazine-3-carboximidamide Structure Assignment
Spectroscopic techniques are fundamental in determining the connectivity and electronic properties of the molecule. While specific experimental data for this compound is not extensively reported, its spectral characteristics can be reliably predicted based on data from analogous structures, such as substituted pyridazines and related N'-hydroxycarboximidamides. researchgate.netresearchgate.netmdpi.com
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the labile protons of the amino (-NH₂) and hydroxyl (-OH) groups. The pyridazine ring protons typically appear in the aromatic region (δ 7.0-9.5 ppm). researchgate.netrsc.org Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboximidamide substituent, these protons are deshielded and shifted downfield. The labile protons of the -NH₂ and -OH groups would likely appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature. Their signals could range from δ 5.0 to 11.0 ppm.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data. The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region, typically between δ 120-160 ppm. rsc.org The carbon atom of the C=N bond in the carboximidamide group is anticipated to have a characteristic chemical shift in the range of δ 145-160 ppm, reflecting its imine character. researchgate.netorganicchemistrydata.org
Expected Chemical Shifts for this compound
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridazine Ring Protons (H4, H5, H6) | 7.5 - 9.5 | - |
| Amine Protons (-NH₂) | 5.0 - 8.0 (broad) | - |
| Hydroxyl Proton (-OH) | 9.0 - 11.0 (broad) | - |
| Pyridazine Ring Carbons (C3, C4, C5, C6) | - | 120 - 160 |
| Carboximidamide Carbon (C=N) | - | 145 - 160 |
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. msu.edu For this compound, the IR spectrum would be expected to display several key absorption bands. liberty.edu A broad absorption in the 3500-3200 cm⁻¹ region would be characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. vscht.cz The N-H stretching vibrations of the primary amine group (-NH₂) would typically appear as one or two sharp to medium bands in the 3400-3250 cm⁻¹ range.
The C=N stretching vibration of the imine in the carboximidamide group is expected to produce a medium to strong absorption band around 1650-1600 cm⁻¹. nih.gov Vibrations associated with the pyridazine ring, including C=C and C=N aromatic stretching, would appear in the 1600-1400 cm⁻¹ region. liberty.edu
Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Hydroxy) | Stretching | 3500 - 3200 | Broad, Medium-Strong |
| N-H (Amine) | Stretching | 3400 - 3250 | Medium, Sharp |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |
| C=N (Imine) | Stretching | 1650 - 1600 | Medium-Strong |
| C=C, C=N (Aromatic Ring) | Stretching | 1600 - 1400 | Medium-Strong |
| N-O | Stretching | 1000 - 900 | Medium |
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In an electron ionization (EI) mass spectrum, this compound (C₅H₆N₄O) would be expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.14 g/mol ).
The fragmentation pattern would likely involve initial cleavage of the pyridazine ring or the side chain. Common fragmentation pathways could include the loss of small, stable molecules or radicals such as water (H₂O, loss of 18 Da), hydroxyl radical (•OH, loss of 17 Da), or cyanamide (B42294) (CH₂N₂, loss of 42 Da). A significant fragment would likely correspond to the pyridazinyl cation, resulting from the cleavage of the C-C bond connecting the ring to the carboximidamide group.
UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated system of the pyridazine ring and the carboximidamide group is expected to give rise to characteristic absorptions in the UV region. science-softcon.de Typically, aromatic and heteroaromatic systems exhibit intense π → π* transitions at shorter wavelengths (200-300 nm). Additionally, the presence of nitrogen and oxygen atoms with non-bonding electrons (lone pairs) allows for lower energy n → π* transitions, which appear at longer wavelengths and are generally less intense. rsc.orgresearchgate.net The exact position of the maximum absorbance (λ_max) is sensitive to the solvent polarity.
Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination
While a crystal structure for this compound is not publicly available, data from the closely related compound N'-hydroxypyrimidine-2-carboximidamide provides a robust model for its expected solid-state structure. mdpi.comnih.gov Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. researchgate.net
Based on the analysis of its pyrimidine (B1678525) analog, this compound is expected to adopt a largely planar conformation, with a slight twist between the plane of the pyridazine ring and the carboximidamide side chain. nih.govmdpi.com
A critical structural feature of the N'-hydroxycarboximidamide group is the potential for E/Z isomerism about the C=N double bond. In analogous crystal structures, the molecule exclusively adopts the E configuration. nih.gov In this conformation, the hydroxyl (-OH) group and the pyridazine ring are positioned on opposite sides of the C=N double bond. This arrangement is likely favored due to reduced steric hindrance and the potential for favorable intermolecular hydrogen bonding patterns in the crystal lattice. The solid-state structure would be further stabilized by a network of intermolecular hydrogen bonds involving the -OH and -NH₂ groups, leading to the formation of dimers or extended sheet-like structures. nih.gov
Intermolecular Interactions and Hydrogen Bonding Networks in the Crystal Lattice
A thorough search for crystallographic data of this compound did not yield any specific results. Consequently, a detailed description of its intermolecular interactions and hydrogen bonding networks within a crystal lattice cannot be provided at this time. Scientific literature on the precise arrangement of molecules, including the formation of dimers or extended networks through hydrogen bonds for this specific compound, is not available.
Chromatographic Methods for Purity Assessment and Isolation
Information regarding established chromatographic methods specifically for the purity assessment and isolation of this compound is not available in the reviewed scientific literature. While general chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used for the analysis and purification of related heterocyclic compounds, specific conditions including stationary phases, mobile phases, and detection methods have not been published for this compound. Therefore, no data tables detailing these methods can be generated.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations on N'-Hydroxypyridazine-3-carboximidamide Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the stability, reactivity, and spectroscopic characteristics of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dntb.gov.ua Studies on this compound and related heterocyclic compounds typically employ DFT to optimize the ground-state geometry, providing precise information on bond lengths, bond angles, and dihedral angles. chemrxiv.orgscispace.com Functionals such as B3LYP combined with basis sets like 6-311G+(d,p) are commonly utilized for these calculations. nih.govresearchgate.net
From the optimized structure, a range of electronic properties and reactivity descriptors can be calculated. researchgate.net Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps visualize the charge distribution on the molecular surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack). mdpi.com
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Heterocyclic Analogues This table presents typical descriptors and value ranges derived from DFT studies on analogous heterocyclic compounds, illustrating the data that would be obtained for this compound.
| Descriptor | Symbol | Typical Calculated Value Range | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -7.0 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 6.5 eV | Chemical reactivity and stability mdpi.com |
| Ionization Potential | I ≈ -EHOMO | 5.5 to 7.0 eV | Energy required to remove an electron researchgate.net |
| Electron Affinity | A ≈ -ELUMO | 0.5 to 2.0 eV | Energy released when an electron is added researchgate.net |
| Global Hardness | η = (I-A)/2 | 2.0 to 3.25 eV | Resistance to change in electron distribution researchgate.net |
| Electrophilicity Index | ω = (I+A)²/(8(I-A)) | 1.5 to 4.0 eV | Propensity to accept electrons |
| Dipole Moment | µ | 2.0 to 7.0 Debye | Molecular polarity and intermolecular interactions researchgate.net |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For even higher accuracy, ab initio (from first principles) methods are employed. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation than standard DFT functionals. semanticscholar.orgnih.gov While computationally more demanding, they serve as benchmarks for verifying the accuracy of DFT results and are used for precise calculations of properties like ionization potentials and electron affinities. nih.govrsc.org High-level ab initio calculations are essential for creating a definitive picture of the electronic states and energy levels of molecules like this compound. chemrxiv.org
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are used to explore the three-dimensional structure and dynamic behavior of molecules, providing insights into their physical properties and interactions.
The flexibility of this compound arises from the potential for rotation around its single bonds. Computational methods are used to explore its conformational landscape. By systematically rotating key bonds and calculating the corresponding energy, a potential energy surface can be generated. This analysis identifies the most stable low-energy conformers (global and local minima) and the transition states that separate them. For a closely related analogue, N'-Hydroxypyridine-2-carboximidamide, crystallographic studies have revealed a nearly planar structure that adopts an E conformation about the C=N double bond. nih.govresearchgate.net Similar planarity and a preference for the E isomer would be expected for this compound, though computational scans would be necessary to confirm this and identify the rotational barriers and other stable rotamers.
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational studies can model these solvent effects using two primary approaches:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the energetic stabilization of different conformers in solution.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. rsc.org
Molecular Dynamics (MD) simulations are particularly powerful for studying the dynamic behavior of this compound in a solvent. mdpi.com By simulating the movements of the molecule and surrounding solvent molecules over time (typically nanoseconds), MD can reveal how solvent interactions affect conformational flexibility, stability, and intermolecular interactions. nih.govnih.govsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
QSAR and QSPR models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com While specific QSAR/QSPR studies on this compound are not available, extensive research has been conducted on its analogues, particularly pyridazine (B1198779) derivatives. nih.govresearchgate.net
These studies involve calculating a set of molecular descriptors for each analogue in a dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. semanticscholar.org
For example, 2D-QSAR studies on novel pyridazine derivatives have successfully modeled their vasorelaxant activity. nih.govdocumentsdelivered.com Such models help identify the key molecular features that contribute to a specific biological effect. nih.gov Advanced techniques like Comparative Molecular Field Analysis (CoMFA) have also been applied to pyridazine analogues to develop 3D-QSAR models for activities such as enzyme inhibition. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Pyridazine Analogues This table lists descriptors frequently employed in the development of QSAR and QSPR models for compounds structurally related to this compound.
| Descriptor Class | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| 3D Descriptors | Solvent-accessible surface area, Principal moments of inertia |
A successful QSAR model is characterized by strong statistical validation metrics, such as a high correlation coefficient (R²) and cross-validated correlation coefficient (Q² or R²cv), indicating its predictive power for new, untested analogues.
In-Silico Analysis of this compound: A Search for Computational Research
Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational chemistry investigations focusing on the molecular interactions of this compound with biological macromolecules could be identified.
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its receptor. However, the application of such computational methods is contingent on the availability of prior research and data for a specific compound.
Searches for molecular docking studies, binding affinity predictions, or any form of in silico analysis specifically targeting this compound did not yield any published research. While studies on structurally related compounds, such as pyridazine-3-carboxamide (B1582110) derivatives, are present in the scientific literature, the user's strict requirement to focus solely on this compound prevents the inclusion of this information.
The absence of dedicated computational studies means that there are no available data tables of docking scores, binding energies, or detailed analyses of interactions with specific protein targets for this particular compound. The scientific community has not, to date, published research that would allow for a detailed and accurate discussion of its computationally predicted molecular interactions as per the requested outline.
Therefore, the section on "Computational Prediction of Molecular Interactions with Biological Macromolecules (e.g., Molecular Docking)" cannot be generated with scientifically accurate and verifiable information at this time.
Exploration of Chemical Reactivity and Derivatization Strategies
Reaction Mechanisms of the N'-Hydroxypyridazine-3-carboximidamide Core
The chemical behavior of this compound is governed by the interplay of its two primary structural components: the electron-deficient pyridazine (B1198779) ring and the nucleophilic N'-hydroxycarboximidamide (amidoxime) group.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is characterized by its π-deficient nature. researchgate.netresearchgate.net This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, a common reactivity pattern for diazines. taylorfrancis.com Conversely, the ring is generally resistant to electrophilic aromatic substitution. The reactivity is also influenced by the electronic effects of the carboximidamide substituent. Electron-withdrawing groups can further decrease the electron density of the ring, affecting its reactivity and the pKa of the ring nitrogens. nih.gov
The N'-hydroxycarboximidamide moiety possesses multiple reactive sites. It contains a nucleophilic amino group (-NH2) and a hydroxylamino group (-N-OH), both of which can react with electrophiles. The amidoxime (B1450833) group exists in an E/Z isomeric equilibrium, with the E configuration often being more stable. nih.govresearchgate.net This group is a crucial precursor in various synthetic transformations, most notably in the formation of heterocyclic rings.
Functional Group Transformations and Derivatization Chemistry
The presence of distinct functional groups in this compound allows for a wide range of chemical transformations and the creation of diverse derivatives. nih.gov
Reactions involving the N'-Hydroxycarboximidamide Group:
O-Acylation and O-Alkylation: The hydroxyl group of the amidoxime is readily acylated by reagents such as acyl chlorides or anhydrides. This reaction forms an O-acyl amidoxime, which is often a key intermediate that can be isolated or cyclized in situ. nih.gov Alkylation of the hydroxyl group is also possible using alkyl halides.
N-Acylation and N-Alkylation: The primary amino group can undergo acylation and alkylation under appropriate conditions, although the hydroxyl group is typically more reactive.
Dehydration: The amidoxime group can be dehydrated to form the corresponding nitrile (3-cyanopyridazine), although this is generally the reverse of its synthesis.
Reactions involving the Pyridazine Ring:
N-Alkylation: Like other pyridazines, the ring nitrogen atoms can be quaternized by reacting with alkyl halides, though this occurs less readily than in pyridine. taylorfrancis.com
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present on the pyridazine ring, it can be displaced by various nucleophiles. For instance, chloro-pyridazine derivatives are common precursors for introducing amino, alkoxy, or thioether functionalities. researchgate.netnih.gov
Synthesis of this compound Analogues and Substituted Derivatives
The synthesis of the parent compound, this compound, is typically achieved through the reaction of 3-cyanopyridazine with hydroxylamine (B1172632) in the presence of a base like triethylamine (B128534) or sodium hydroxide. nih.govresearchgate.net This is a standard method for converting nitriles to amidoximes.
The synthesis of analogues and derivatives can be approached in two main ways:
Modification of a Pre-formed Core: Starting with this compound, various functional group transformations as described in section 5.2 can be employed to introduce substituents.
Synthesis from Substituted Precursors: A more versatile approach involves starting with substituted pyridazine precursors. For example, a variety of substituted 3-cyanopyridazines can be converted to their corresponding N'-hydroxycarboximidamide analogues. The synthesis of these precursors often involves multi-step sequences. nih.govnih.govnih.gov Researchers have successfully synthesized a wide array of pyridazine analogues, demonstrating the flexibility of this scaffold in medicinal chemistry. jocpr.comnih.gov
Below is a table summarizing potential synthetic routes to substituted derivatives.
| Starting Material | Reagent(s) | Product Type |
| Substituted 3-cyanopyridazine | Hydroxylamine hydrochloride, Base | Substituted this compound |
| This compound | Acyl chloride, Base | O-Acyl derivative |
| This compound | Alkyl halide, Base | O-Alkyl derivative |
| 6-Chloro-pyridazine-3-carbonitrile | Hydroxylamine, then Nucleophile (e.g., R-NH2) | 6-Substituted this compound |
Coordination Chemistry and Metal Ion Complexation Studies
The this compound molecule is an excellent candidate for acting as a chelating ligand in coordination chemistry. It possesses multiple potential donor sites: the two nitrogen atoms of the pyridazine ring, the amino nitrogen, and both the nitrogen and oxygen atoms of the hydroxylamino group. worktribe.com
The amidoxime group is well-known for its ability to form stable complexes with a variety of metal ions. researchgate.net Chelation typically occurs through the oximic nitrogen and the hydroxyl oxygen, forming a stable five-membered ring with the metal center. Furthermore, the adjacent pyridazine ring nitrogen can participate in coordination, allowing the molecule to act as a bidentate or even tridentate ligand. nih.gov
The coordination behavior can lead to the formation of mononuclear or polynuclear metal complexes, depending on the metal ion, the reaction stoichiometry, and the conditions. worktribe.commdpi.com The resulting metal complexes may exhibit interesting structural, magnetic, and electronic properties. The pyridazine ring itself can act as a bridging ligand between two metal centers. nih.gov
Mechanistic and Research Perspectives on Biological Interactions
Molecular Target Identification and Validation Methodologies in Model Systems
Identifying the molecular targets of a novel compound is a critical first step in elucidating its mechanism of action. For a compound like N'-Hydroxypyridazine-3-carboximidamide, a multifaceted approach employing various model systems would be essential.
Genetic and Chemical Approaches: The two primary strategies for target validation are genetic and chemical methods. Genetic approaches, such as gene knockout or knockdown using RNA interference (RNAi), are considered definitive for validating the essentiality of a potential target. Chemical validation, on the other hand, utilizes small molecule inhibitors to modulate a target's function, providing evidence of its "druggability". For a new chemical entity, a combination of both approaches provides the most robust validation.
In Silico and Proteomics-Based Methods: Computational methods, including molecular docking and network-based analysis, can predict potential protein targets by assessing the compound's structural and electronic complementarity to known binding sites. These predictions can then be experimentally validated. Chemical proteomics techniques, such as affinity chromatography-mass spectrometry, where a derivative of the compound is used as bait to "pull down" its binding partners from cell lysates, are powerful tools for unbiased target identification.
Cell-Based and Animal Models: Ultimately, target validation requires demonstration of the compound's effect in relevant biological systems. This involves showing that modulation of the identified target in cell lines results in a desired functional outcome. Subsequently, animal models of disease are used to confirm that engaging the target leads to a therapeutic effect.
In Vitro Mechanistic Studies of Molecular Interactions with Biomolecules
The pyridazine (B1198779) and carboximidamide moieties suggest several potential interactions with biomolecules. In vitro studies are crucial for dissecting these interactions at a molecular level.
Interactions with Enzymes: The pyridazine ring is a common scaffold in enzyme inhibitors. For instance, various pyridazine and pyridazinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govbohrium.com These studies typically involve enzymatic assays to determine the compound's inhibitory concentration (IC50).
Interactions with Nucleic Acids: Some heterocyclic compounds can interact with DNA or RNA. Studies on certain pyridazine derivatives have proposed that halogen substituents can form hydrogen bonds with purine (B94841) bases in DNA, suggesting a potential mechanism for cytotoxic activity. nih.gov Techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study such interactions.
Antiproliferative and Cytotoxic Effects: The cytotoxic potential of pyridazine derivatives has been evaluated against various cancer cell lines, including breast, liver, and colon cancer cell lines. Mechanistic studies in this context would involve assays to assess apoptosis, cell cycle arrest, and effects on specific signaling pathways. For example, piperine-carboximidamide hybrids have demonstrated antiproliferative activity by targeting key proteins in cancer signaling pathways like EGFR, BRAF, and CDK2. nih.gov
Structure-Activity Relationship (SAR) Studies for Designing Research Probes and Tool Compounds
SAR studies are fundamental to optimizing the potency and selectivity of a lead compound and to developing chemical probes to investigate biological pathways.
Rational Design of this compound Analogues for SAR Studies
Systematic modification of the this compound structure would be necessary to establish SAR. Key modifications could include:
Substitution on the Pyridazine Ring: Introducing various substituents (e.g., halogens, alkyl, aryl groups) at different positions on the pyridazine ring can modulate the compound's electronic properties and steric profile, influencing its binding affinity and selectivity for a target.
Modification of the Carboximidamide Group: The N'-hydroxy group and the amidine moiety can be altered to explore their roles in target interaction. For example, the synthesis of related N'-alkoxy or N'-acyloxy derivatives could probe the importance of the hydroxyl group.
Conformational Constraints: Introducing cyclic structures or rigid linkers can lock the molecule in a specific conformation, which can be beneficial if a particular conformation is required for binding to the target.
Ligand-Protein Interaction Profiling
Once a primary target is identified, detailed studies are needed to understand the specific interactions between the compound and the protein.
X-ray Crystallography: Co-crystallization of the compound with its target protein can provide a high-resolution, three-dimensional view of the binding site and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can identify the parts of the ligand that are in close contact with the protein and map the binding site on the protein surface.
Computational Modeling: Molecular docking and molecular dynamics simulations can complement experimental data by predicting binding poses and estimating the binding free energy of analogues, thereby guiding the design of more potent compounds.
Investigation of Enzyme Inhibition Mechanisms in Research Contexts
Given that pyridazine derivatives are known to inhibit enzymes, a key research avenue for this compound would be to investigate its potential as an enzyme inhibitor.
Identifying the Target Enzyme: As discussed, screening against panels of enzymes, particularly those known to be modulated by pyridazine-containing compounds (e.g., kinases, COX enzymes), would be a logical starting point.
Determining the Mode of Inhibition: Once an enzyme target is identified, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.
Assessing Selectivity: A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects. The inhibitory activity of this compound and its analogues would need to be tested against a panel of related enzymes. For example, if it inhibits a particular kinase, it should be profiled against a broad range of other kinases. The following table illustrates hypothetical selectivity data for a compound against related enzymes.
| Enzyme | IC50 (nM) |
| Target Enzyme A | 50 |
| Related Enzyme B | 1500 |
| Related Enzyme C | >10000 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Receptor Binding and Activation Studies at a Molecular Level
While the pyridazine scaffold is more commonly associated with enzyme inhibition, some heterocyclic compounds can also interact with cell surface or nuclear receptors.
Binding Assays: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor. In this technique, a radiolabeled ligand known to bind to the receptor is displaced by the test compound, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated.
Functional Assays: To determine whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker), functional assays are required. These assays measure the downstream signaling events that occur upon receptor activation, such as changes in the concentration of second messengers (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression. For example, a G-protein coupled receptor (GPCR) functional assay might measure the production of inositol (B14025) phosphates in response to compound treatment.
Elucidation of Molecular Pathways Mediated by this compound in Research Models
Due to the absence of specific research on this compound, this section will explore the potential molecular pathways this compound may influence, based on the established mechanisms of action of structurally related pyridazine and N'-hydroxy-carboximidamide derivatives in various research models. It is important to note that these are hypothesized interactions and require experimental validation.
Potential Inhibition of Kinase Signaling Pathways
The pyridazine scaffold is a core component of several approved drugs and clinical candidates that function as kinase inhibitors. drugbank.com Kinases are crucial enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis. The pyridazine ring's unique physicochemical properties, such as its capacity for hydrogen bonding and π-π stacking interactions, enable it to bind effectively within the ATP-binding pocket of various kinases. nih.gov
For instance, some pyridazine derivatives have been shown to inhibit tyrosine kinases, which are often dysregulated in cancer. drugbank.com A notable example is ponatinib, an imidazo[1,2-b]pyridazine-based drug, which is a multi-targeted tyrosine kinase inhibitor. nih.gov Therefore, it is plausible that this compound could modulate signaling pathways driven by kinases such as:
EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR signaling is a key strategy in cancer therapy. Some aryl carboximidamide derivatives have demonstrated inhibitory activity against EGFR. nih.gov
BRAF: This kinase is a component of the MAPK/ERK signaling pathway, and its mutation is common in certain cancers. Piperine-carboximidamide hybrids have shown potent inhibition of BRAFV600E. nih.gov
CDK2 (Cyclin-Dependent Kinase 2): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. Certain carboximidamide derivatives have exhibited potent anti-CDK2 activity. nih.gov
Interaction with Metalloproteinases
The N'-hydroxy-carboximidamide functional group is structurally related to the hydroxamic acid moiety (-C(=O)NOH), which is a well-known zinc-binding group found in many metalloproteinase inhibitors. Metalloproteinases, such as matrix metalloproteinases (MMPs), are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological conditions, including cancer metastasis and inflammatory diseases.
The hydroxylamine (B1172632) part of the N'-hydroxy-carboximidamide group can chelate the zinc ion in the active site of these enzymes, leading to their inhibition. Research on N-hydroxy-1-piperidinecarboximidamide has highlighted its inhibitory activity against MMPs. This suggests that this compound could potentially interfere with pathways regulated by metalloproteinases, affecting processes like tissue remodeling and cell migration.
Modulation of Inflammatory Pathways
Pyridazine derivatives have been investigated for their anti-inflammatory properties. researchgate.netresearchgate.net The mechanisms underlying these effects can be diverse, including the inhibition of pro-inflammatory enzymes or the modulation of signaling pathways involved in the inflammatory response. Given the potential for this compound to interact with kinases and metalloproteinases, both of which can play roles in inflammation, it is conceivable that this compound could modulate inflammatory pathways. For example, some N-hydroxy-2-arylisoindoline-4-carboxamides have been explored as potent inhibitors of HDAC11, a target for inflammation. nih.gov
Data on Related Compounds
As no direct experimental data for this compound is available, the following table presents hypothetical biological activities and potential molecular targets based on the activities of related pyridazine and carboximidamide derivatives.
| Compound Class | Potential Biological Target(s) | Observed Effect in Research Models |
| Pyridazine Derivatives | Tyrosine Kinases, PARP-1 | Anticancer activity |
| Carboximidamide Derivatives | EGFR, BRAF, CDK2, Metalloproteinases | Antiproliferative effects, Inhibition of enzyme activity |
| N'-Hydroxy-carboximidamide Analogs | HDAC11, Metalloproteinases | Anti-inflammatory, Enzyme inhibition |
It is crucial to emphasize that the molecular pathways and biological activities discussed above are speculative and based on the analysis of the compound's structural motifs. Rigorous experimental investigation, including in vitro enzyme assays, cell-based signaling studies, and in vivo research models, is necessary to elucidate the actual molecular mechanisms of this compound.
Future Research Directions and Potential Academic Applications
N'-Hydroxypyridazine-3-carboximidamide as a Scaffold for Novel Chemical Probes
The inherent structural features of this compound make it an attractive scaffold for the development of novel chemical probes. The pyridazine (B1198779) core, with its two adjacent nitrogen atoms, offers opportunities for hydrogen bonding and metal coordination, which are crucial for molecular recognition. nih.gov The N'-hydroxycarboximidamide group can be readily modified to introduce fluorescent tags, biotin (B1667282) labels, or reactive groups for covalent modification of biological targets.
Future research could focus on designing and synthesizing a library of probes based on this scaffold to investigate specific biological pathways. For instance, by attaching a fluorophore, researchers could develop probes to visualize the localization and dynamics of target proteins or enzymes within living cells.
Integration into Advanced Materials Science Research (e.g., Coordination Polymers)
The field of materials science stands to benefit from the integration of this compound into the design of advanced materials like coordination polymers. The nitrogen atoms of the pyridazine ring and the potential for the carboximidamide group to act as a ligand offer multiple coordination sites for metal ions. rsc.orgmdpi.comnih.gov This could lead to the formation of one-, two-, or three-dimensional coordination polymers with unique structural topologies and functional properties.
Researchers could explore the synthesis of coordination polymers incorporating various metal ions (e.g., zinc, copper, cadmium) and this compound. mdpi.comresearchgate.net The resulting materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or photoluminescence for sensing applications. The planar nature of the pyridazine ring could also promote π–π stacking interactions, contributing to the formation of densely packed and stable crystal structures. rsc.org
Table 1: Potential Metal Ions for Coordination with this compound and Potential Applications of the Resulting Polymers
| Metal Ion | Potential Coordination Geometry | Potential Application of Coordination Polymer |
| Zinc(II) | Tetrahedral, Octahedral | Luminescent sensors, Catalysis |
| Copper(II) | Square Planar, Octahedral | Magnetic materials, Gas adsorption |
| Cadmium(II) | Octahedral | Nonlinear optics, Ion exchange |
| Mercury(II) | Linear, Tetrahedral | Detoxification, Reversible iodine capture rsc.org |
Exploration of Unconventional Reactivity and Catalysis
The electronic properties of the pyridazine ring, being a π-deficient heteroaromatic system, can influence the reactivity of the attached N'-hydroxycarboximidamide group. This could lead to unconventional reaction pathways and the discovery of novel catalytic applications. The adjacent nitrogen atoms in the pyridazine ring can modulate the acidity and nucleophilicity of the carboximidamide moiety, potentially enabling unique chemical transformations.
Future studies could investigate the use of this compound and its derivatives as organocatalysts in various organic reactions. Furthermore, metal complexes derived from this compound could be explored for their catalytic efficiency in cross-coupling reactions or oxidation processes.
Development of High-Throughput Screening Methodologies for Chemical Libraries
To efficiently explore the biological potential of this compound, the development of high-throughput screening (HTS) methodologies is essential. A combinatorial chemistry approach could be employed to generate a diverse library of derivatives by modifying the pyridazine ring and the carboximidamide group.
This library could then be screened against a wide range of biological targets, such as enzymes and receptors, to identify lead compounds for drug discovery. nih.gov The development of robust and miniaturized assays will be crucial for the rapid and cost-effective screening of these chemical libraries.
Synergistic Research with Other Heterocyclic Systems and their Derivatives
The exploration of this compound should not occur in isolation. Synergistic research with other heterocyclic systems can lead to the discovery of compounds with enhanced properties. For example, coupling this pyridazine derivative with other heterocycles like pyrazines, pyridines, or imidazoles could result in molecules with novel pharmacological profiles or material properties.
Investigating the structure-activity relationships of these hybrid molecules will provide valuable insights for the rational design of new functional compounds. nih.gov
Advanced Spectroscopic and Imaging Techniques for Studying this compound in Complex Systems
To fully understand the behavior of this compound in biological and material systems, advanced spectroscopic and imaging techniques will be indispensable. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography will be crucial for characterizing the compound and its derivatives. bendola.comchemrxiv.org
Furthermore, advanced imaging techniques like fluorescence microscopy and positron emission tomography (PET) could be used to visualize the distribution and interactions of labeled this compound derivatives in living organisms or materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
